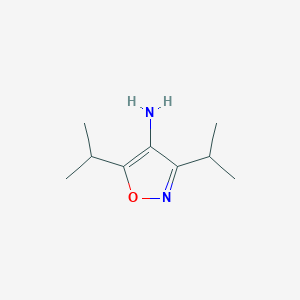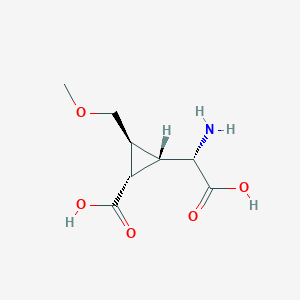![molecular formula C6H9NO5 B137052 (2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde CAS No. 127538-26-5](/img/structure/B137052.png)
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde is a chemical compound that belongs to the family of amino acids. It is commonly known as DOPA aldehyde and is used in various scientific research applications. This compound has gained significant attention due to its unique biochemical and physiological effects, which have potential implications in the field of medicine and biotechnology.
Wirkmechanismus
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde acts as a precursor for the synthesis of various neurotransmitters. It is converted to dopamine through the action of the enzyme L-aromatic amino acid decarboxylase (AADC). Dopamine is then further metabolized to norepinephrine and epinephrine. These neurotransmitters play a crucial role in the regulation of mood, behavior, and cognitive function.
Biochemische Und Physiologische Effekte
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and epinephrine in the brain, which can improve mood, cognitive function, and behavior. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using a relatively simple process. It is also stable and can be stored for extended periods without significant degradation. However, there are some limitations to its use in lab experiments. It is highly reactive and can undergo spontaneous oxidation, which can lead to the formation of unwanted byproducts. It is also sensitive to pH and temperature changes, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of ((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde in scientific research. One potential application is in the development of new therapeutic agents for neurological disorders such as Parkinson's disease and depression. It can also be used as a tool for studying the role of neurotransmitters in various physiological and pathological processes. Furthermore, it can be used in the development of new methods for the synthesis of other amino acids and neurotransmitters.
Synthesemethoden
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde can be synthesized through a multi-step process starting from L-tyrosine. The first step involves the oxidation of L-tyrosine to L-DOPA, which is then converted to 3,4-dihydroxyphenylacetaldehyde (DOPAL) through a decarboxylation reaction. DOPAL is then oxidized to ((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde using an oxidizing agent such as sodium periodate.
Wissenschaftliche Forschungsanwendungen
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has been extensively used in scientific research for its potential applications in medicine and biotechnology. It has been studied for its role in the synthesis of various neurotransmitters such as dopamine, norepinephrine, and epinephrine. It has also been investigated for its potential use as a therapeutic agent for Parkinson's disease, depression, and other neurological disorders.
Eigenschaften
CAS-Nummer |
127538-26-5 |
|---|---|
Produktname |
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde |
Molekularformel |
C6H9NO5 |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C6H9NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h1-5,9-11H,(H,7,12)/t2-,3+,4-,5-/m0/s1 |
InChI-Schlüssel |
FHKFDIXUQHBUAP-QTBDOELSSA-N |
Isomerische SMILES |
C(=O)[C@@H]([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)O |
SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)O |
Kanonische SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)O |
Synonyme |
2-Pyrrolidineacetaldehyde,-alpha-,3,4-trihydroxy-5-oxo-,[2S-[2-alpha-(S*),3-alpha-,4-alpha-]]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

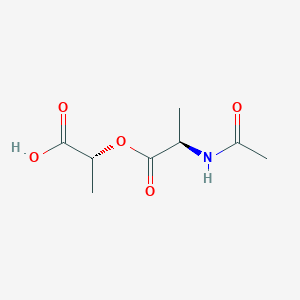
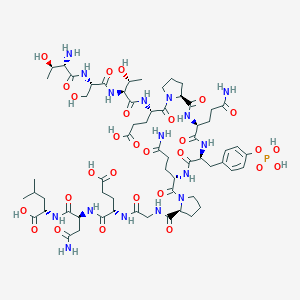
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)

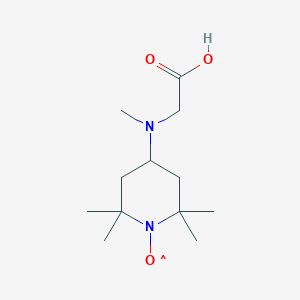
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)

